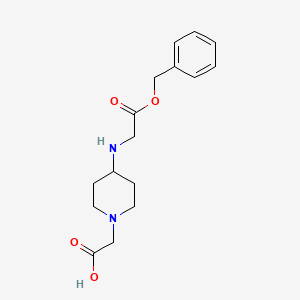
2-(4-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid is a complex organic compound featuring a piperidine ring, a benzyloxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with benzyloxyacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as palladium or rhodium complexes, can facilitate the hydrogenation and cyclization steps required to form the piperidine ring .
Chemical Reactions Analysis
Types of Reactions
2-(4-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzyloxy moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzyloxyacetic acid derivatives.
Reduction: Benzyloxyethanol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(4-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The compound’s structure allows it to interact with various signaling pathways, such as the PI3K/Akt or MAPK pathways, which are crucial for cell survival and growth .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidine itself, which have similar structural features and pharmacological properties.
Benzyloxy compounds: Molecules containing the benzyloxy group, such as benzyloxyacetic acid.
Uniqueness
2-(4-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid is unique due to its combination of a piperidine ring and a benzyloxy group, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
2-[4-[(2-oxo-2-phenylmethoxyethyl)amino]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C16H22N2O4/c19-15(20)11-18-8-6-14(7-9-18)17-10-16(21)22-12-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2,(H,19,20) |
InChI Key |
CAASJWMKBNPVAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NCC(=O)OCC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















